molecular formula C42H26F2N2 B15162216 6,6'-Biquinoline, 2,2'-bis(4-fluorophenyl)-4,4'-diphenyl- CAS No. 180268-07-9

6,6'-Biquinoline, 2,2'-bis(4-fluorophenyl)-4,4'-diphenyl-

Cat. No.: B15162216
CAS No.: 180268-07-9
M. Wt: 596.7 g/mol
InChI Key: XWMUPHJFKPRXFK-UHFFFAOYSA-N
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Description

6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- is a complex organic compound that belongs to the family of biquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Suzuki Coupling Reaction: This method involves the coupling of boronic acids with halogenated quinolines in the presence of a palladium catalyst.

    Friedländer Synthesis: This classical method involves the condensation of aniline derivatives with ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:

    Catalyst Selection: Choosing the right catalyst to enhance reaction efficiency.

    Reaction Temperature and Pressure: Controlling these parameters to favor the desired product formation.

    Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Potential use in bioimaging and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or DNA.

    Pathways Involved: It may modulate signaling pathways, induce apoptosis, or inhibit microbial growth.

Comparison with Similar Compounds

Similar Compounds

    6,6’-Biquinoline: A simpler analog without the phenyl and fluorophenyl substitutions.

    2,2’-Biquinoline: Another analog with different substitution patterns.

Uniqueness

6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties, such as enhanced fluorescence or specific binding affinities.

Properties

CAS No.

180268-07-9

Molecular Formula

C42H26F2N2

Molecular Weight

596.7 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-[2-(4-fluorophenyl)-4-phenylquinolin-6-yl]-4-phenylquinoline

InChI

InChI=1S/C42H26F2N2/c43-33-17-11-29(12-18-33)41-25-35(27-7-3-1-4-8-27)37-23-31(15-21-39(37)45-41)32-16-22-40-38(24-32)36(28-9-5-2-6-10-28)26-42(46-40)30-13-19-34(44)20-14-30/h1-26H

InChI Key

XWMUPHJFKPRXFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5C6=CC=CC=C6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F

Origin of Product

United States

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